molecular formula C10H9N3O3 B1141908 Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate CAS No. 869296-21-9

Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate

Cat. No. B1141908
M. Wt: 219.2
InChI Key: CILMXDLNTUCWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate involves condensation reactions and modifications to introduce different functional groups. For instance, condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with isothiocyanates yielded derivatives of ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. Subsequent alkylation provided derivatives of ethyl 2-alkylthio-4-oxo-3,4-(and 1,4)-dihydropyrido[2,3-d]pyrimidine-5- and -6- carboxylate (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Molecular Structure Analysis

The molecular structure of ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate derivatives can be elucidated using techniques like single-crystal X-ray diffraction. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, revealing insights into the compound's stereochemistry and molecular interactions (Yang, 2009).

Chemical Reactions and Properties

The chemical reactivity of ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate derivatives can be explored through various reactions. Oxidation reactions using potassium peroxydisulfate have been utilized to convert ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates to their corresponding ethyl pyrimidin-2(1H)-one-5-carboxylates, demonstrating the versatility of these compounds in synthetic chemistry (Memarian & Farhadi, 2009).

Physical Properties Analysis

The physical properties of ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their potential applications. Research into the crystal growth and structural evaluation of these compounds, like ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, provides valuable data on their nonlinear optical properties and potential in materials science (Dhandapani, Manivarman, & Subashchandrabose, 2017).

Scientific Research Applications

Biological and Pharmacological Activities

Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate, belonging to the pyrimidine class, demonstrates a broad spectrum of biological activities. Pyrimidines are integral to DNA and RNA structures and have been extensively studied for their varied pharmacological properties. These compounds exhibit significant anticancer, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects. Their pharmacological potential is underscored by their presence in numerous natural and synthetic pyrimidine derivatives known for their therapeutic applications. For instance, pyrimidine derivatives have shown potent anti-inflammatory effects by inhibiting various inflammatory mediators, pointing towards their potential for drug development (Gondkar, Deshmukh, & Chaudhari, 2013; Rashid et al., 2021).

Optoelectronic Applications

In the realm of material science, pyrimidine derivatives have found applications in optoelectronics. The incorporation of pyrimidine structures into π-extended conjugated systems is crucial for creating innovative optoelectronic materials. These materials are employed in various technological applications, including electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The structural versatility of pyrimidine allows it to be part of luminescent small molecules and chelate compounds, enhancing the capabilities of optoelectronic devices. This underscores the multifaceted nature of pyrimidine derivatives, extending their utility beyond biological realms into technological advancements (Lipunova et al., 2018).

Catalysis and Synthesis

Pyrimidine derivatives are pivotal in catalysis and synthetic organic chemistry, serving as key precursors for medicinal and pharmaceutical industries. The synthesis and applications of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) have been intensively investigated due to their broader synthetic applications and bioavailability. Their synthesis involves diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. This highlights the role of pyrimidine derivatives in facilitating the development of lead molecules through broader catalytic applications (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

ethyl 4-oxo-3H-pyrido[3,4-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-16-10(15)8-12-7-5-11-4-3-6(7)9(14)13-8/h3-5H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILMXDLNTUCWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CN=C2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731478
Record name Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate

CAS RN

869296-21-9
Record name Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.